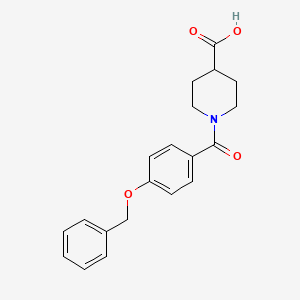

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1-(4-phenylmethoxybenzoyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C20H21NO4/c22-19(21-12-10-17(11-13-21)20(23)24)16-6-8-18(9-7-16)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,23,24) |

InChI Key |

RAAWMOQORLPELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid with structurally analogous compounds, focusing on molecular features, physicochemical properties, synthesis, and biological relevance.

Molecular Structure and Substituent Effects

Key Observations :

- Electron-Donating vs. In contrast, nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing, which may polarize the benzoyl ring and influence reactivity .

- Lipophilicity : The trifluoromethyl (-CF₃) and benzyloxy groups increase lipophilicity (higher logP), favoring membrane permeability, while sulfamoyl and carboxylic acid groups enhance hydrophilicity .

Physicochemical Properties

Notes:

- The carboxylic acid group (pKa ~4–5) is deprotonated at physiological pH, forming salts or interacting with basic residues in biological targets.

- Sulfamoyl derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Key Differences :

- Benzyloxy and trifluoromethyl groups may require protective group strategies (e.g., Cbz in ) during synthesis .

Insights :

- The benzyloxy group in the target compound may confer selectivity for hydrophobic binding pockets in enzymes or receptors, whereas sulfamoyl derivatives target polar active sites (e.g., carbonic anhydrase) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid?

- Methodological Answer : A two-step synthesis is often employed. First, the ethyl ester derivative is synthesized via coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. The ester intermediate is then hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid. This approach achieves yields up to 88% after recrystallization .

Q. How is the purity and structural integrity of the compound confirmed?

- Methodological Answer : Characterization involves a combination of analytical techniques:

- 1H/13C NMR spectroscopy : To confirm substituent positions and piperidine ring conformation (e.g., δ ~1.55 ppm for piperidine CH2 groups in DMSO-d6) .

- IR spectroscopy : Peaks at ~1687–1730 cm⁻¹ indicate carbonyl stretching of the benzoyl and carboxylic acid groups .

- Elemental analysis : Validates empirical formula consistency (e.g., %C, %H within 0.05% of theoretical values) .

- Melting point determination : Sharp melting ranges (e.g., 162–163°C) confirm purity .

Q. What safety precautions are essential during handling?

- Methodological Answer : Despite limited toxicological data for this compound, standard precautions for piperidine derivatives apply:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence biological activity?

- Methodological Answer : Substituting the carboxylic acid with carboxamide groups (e.g., using arylpiperazines) modulates target affinity. For example:

- Methoxyphenylpiperazine derivatives exhibit enhanced carbonic anhydrase inhibition (IC50 < 1 µM) due to improved hydrophobic interactions with the enzyme’s active site .

- Steric effects : Bulky substituents (e.g., o-tolyl) reduce yield (39% vs. 71% for smaller groups) but may improve metabolic stability .

- Key data : Yield and activity correlations are tabulated in SAR studies (e.g., Compound 5: 39% yield, m.p. 134–135°C; Compound 7: 71% yield, m.p. 134–135°C) .

Q. What strategies optimize reaction yields in derivative synthesis?

- Methodological Answer :

- Coupling agent stoichiometry : A 1:1 molar ratio of EDCI/HOBt to carboxylic acid minimizes side reactions (e.g., dimerization) .

- Solvent selection : Anhydrous acetonitrile improves acylation efficiency compared to THF or DMF .

- Post-reaction workup : Sequential washing with NaHCO3, citric acid, and brine removes unreacted amines and coupling byproducts .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase, prioritizing derivatives with stronger hydrogen bonds (e.g., sulfonamide interactions) .

- ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–3), polar surface area (<140 Ų), and CYP450 inhibition risks .

Q. What are the challenges in reconciling contradictory toxicity data for structurally related compounds?

- Methodological Answer :

- Case study : While some benzyloxy-piperidine derivatives report "no known hazards" , others lack comprehensive toxicological profiles . Mitigation involves:

- Ames testing : Screen for mutagenicity using Salmonella typhimurium strains (OECD 471).

- In vitro cytotoxicity assays : HepG2 cell viability studies (IC50 > 100 µM suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.